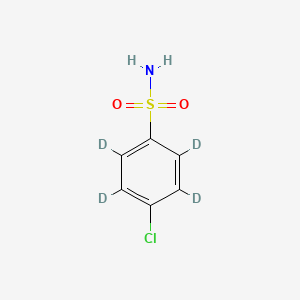

4-Chlorobenzene-d4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

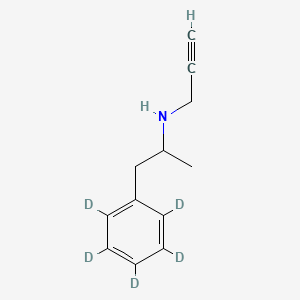

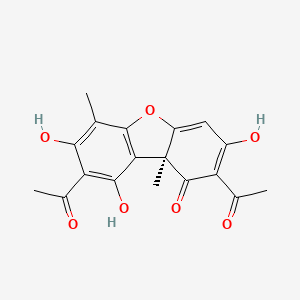

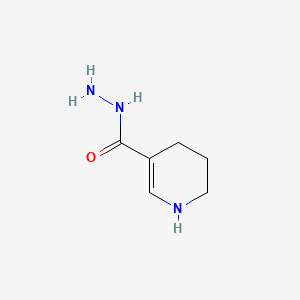

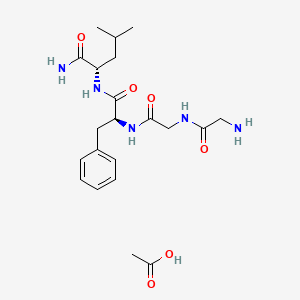

4-Chlorobenzene-d4-sulfonamide is a compound with the molecular formula C6H2D2ClNO2S and a molecular weight of 195.66 . It is categorized under anticonvulsants/anti-epileptics and is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H2D2ClNO2S . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms.Wissenschaftliche Forschungsanwendungen

Computational Chemistry and Reaction Prediction

One application of 4-Chlorobenzene-d4-sulfonamide in scientific research involves computational chemistry to predict the reactivity of emerging pollutants, such as sulfonamide antibiotics. This approach helps in understanding reaction mechanisms at a molecular level. For example, computational chemistry has been utilized to predict the chlorination reaction pathways of sulfonamides, identifying critical pathways such as S-N bond cleavage and Cl-substitution. This method aids in the theoretical investigation of chemical reactions, facilitating the prediction of reactive sites and product identification through computational indices and mass spectrometry verification (Fu et al., 2021).

Molecular Docking and Drug Design

Another significant application is in drug design, where computational methods like molecular docking and ADME (Adsorption, Distribution, Metabolism, and Excretion) properties analysis are conducted. These methods are critical for understanding the biological activity of compounds like (E)-4-((4-chlorobenzylidene) amino) benzene sulfonamide. Through DFT (Density Functional Theory), molecular properties such as electronic transitions, reactivity, and pharmacokinetic properties are evaluated, aiding in the drug design process by providing insights into the molecular interactions and stability of the compounds (Elangovan et al., 2022).

Synthesis and Antiviral Activity

This compound derivatives have been explored for their antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been researched, showing potential anti-tobacco mosaic virus activity. Such studies contribute to the development of new antiviral agents, indicating the role of sulfonamide derivatives in medicinal chemistry and pharmaceutical research (Chen et al., 2010).

Enzyme Inhibition Studies

Sulfonamide derivatives are investigated for their enzyme inhibition capabilities, playing a crucial role in discovering potential therapeutic agents. Research into various chlorinated sulfonamides has shown promising results against enzymes like butyrylcholinesterase (BChE), indicating potential applications in Alzheimer's disease treatment. This highlights the versatility of sulfonamide compounds in developing pharmacologically important compounds (Rehman et al., 2014).

Green Synthesis and Catalysis

The role of sulfonamides extends into green chemistry, where they are used in environmentally friendly synthesis methods. For example, nano-Ru/Fe3O4 catalyzed synthesis of sulfonamides from alcohols and sulfonamides showcases an efficient and green approach to bond formation, emphasizing the importance of sulfonamides in developing sustainable chemical processes (Shi et al., 2009).

Wirkmechanismus

Target of Action

4-Chlorobenzene-d4-sulfonamide, like other sulfonamides, primarily targets bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inability of bacteria to replicate, thereby inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . This disruption affects the downstream effects of these pathways, including DNA replication, transcription, and protein synthesis, ultimately leading to bacterial growth inhibition .

Pharmacokinetics

They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the availability of essential cofactors for nucleic acid and protein synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675749 |

Source

|

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-14-8 |

Source

|

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)

![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)

![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)